![molecular formula C13H13BO4S B13999465 (4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C13H13BO4S. It is a derivative of boronic acid, characterized by the presence of a biphenyl group substituted with a methylsulfonyl group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation of the biphenyl compound using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated aromatic compounds, facilitated by a palladium catalyst.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Triethylamine or potassium carbonate for deprotonation and activation steps.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Sulfone Derivatives: Resulting from oxidation of the methylsulfonyl group.
Scientific Research Applications
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its boronic acid moiety.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the halogenated substrate. This results in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the biphenyl and methylsulfonyl groups.
(4-(Methanesulfonyl)phenyl)boronic Acid: Similar structure but lacks the biphenyl group.
4-Biphenylboronic Acid: Contains the biphenyl group but lacks the methylsulfonyl substitution.
Uniqueness
(4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the combination of its biphenyl core, methylsulfonyl group, and boronic acid functionality. This combination imparts specific reactivity and properties, making it particularly useful in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H13BO4S |
|---|---|
Molecular Weight |
276.1 g/mol |
IUPAC Name |
[4-(4-methylsulfonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4S/c1-19(17,18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
UXYLIRBPROEERC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
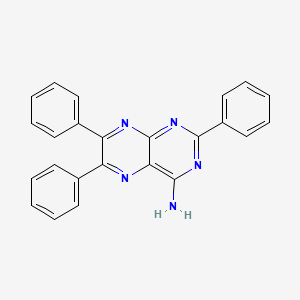
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
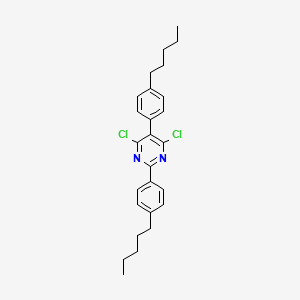

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
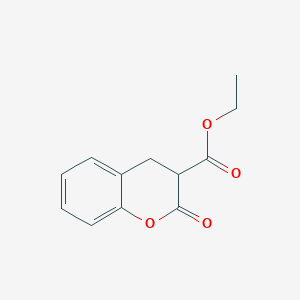

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
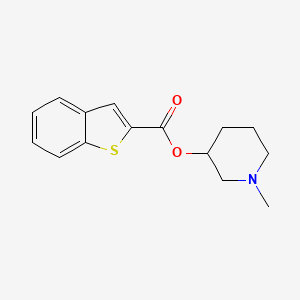

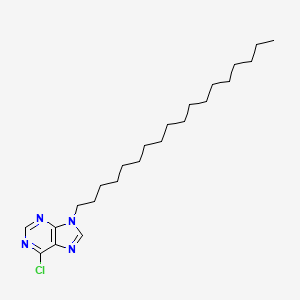
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)
